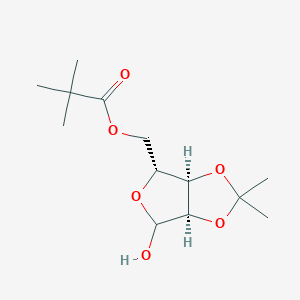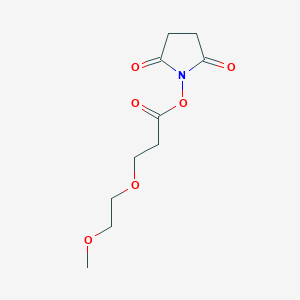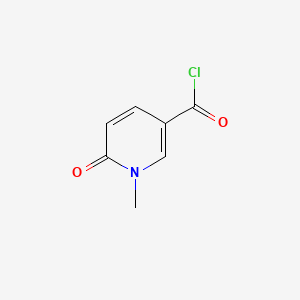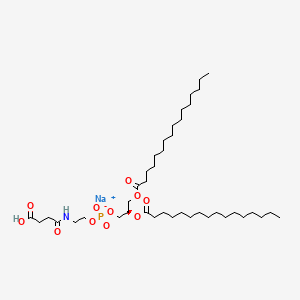
2,3-O-Isopropylidene-5-O-pivaloyl-D-ribofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-O-Isopropylidene-5-O-pivaloyl-D-ribofuranose is a chemical compound with the molecular formula C13H22O6 . It is an important raw material for the synthesis of C-nucleosides .
Synthesis Analysis
A series of β-D-ribofuranosides and ribonucleosides fused with 2,3-O-isopropylidene ring was synthesized . The synthesis of these compounds is of high importance to unravel the role of these compounds in biochemical processes in living cells .Molecular Structure Analysis
Based on 1H NMR spectra, DFT calculations, and X-ray analysis, the E0-like and E4-like conformations adopted by these furanosides are identified . The 3E-like and 2E-like conformations are assigned to ribonucleosides without the 2,3-O-isopropylidene group .Chemical Reactions Analysis
The structures of methyl 5-deoxy-2,3-O-isopropylidene-5-C-R3Sn-β-D-ribofuranosides, [5-O-(methyl 2,3-O-isopropylidene-β-D-ribofuranosyl)methyl] n R m R′ stannanes, and 3-triphenylstannylpropyl 2,3-O-isopropylidene-β-D-ribofuranoside have been investigated .Physical And Chemical Properties Analysis
The molecular weight of this compound is 274.31 .Aplicaciones Científicas De Investigación
Synthesis of Adenophostin A : This compound is used in the synthesis of adenophostin A, a potent agonist of inositol trisphosphate (IP3) receptor. This process involves glycosylation, acetylation, and Vorbruggen-type condensation steps (Straten, Marel, & Boom, 1997).
Synthesis of Nucleoside Analogues : It's utilized in creating purine and pyrimidine 5'-deoxy-5'-(dihydroxyphosphinyl)-beta-D-ribofuranosyl analogues of AMP, GMP, IMP, and CMP. These compounds are important in the study of antiviral and antitumor activities (Raju, Smee, Robins, & Vaghefi, 1989).
Polymerization Studies : Research on the dimeric and polymeric anhydride of 2,3-O-isopropylidene-β-D-ribofuranose provides insights into the structural properties of polymerized carbohydrates (Winkler & Ernst, 1988).
Synthesis of Phosphono Analog of α-D-Ribose 1-Phosphate : This involves the reaction of 2,3-isopropylidene-5-trityl-d-ribofuranose with methylenetriphenyl-phosphorane (Nicotra, Panza, Ronchetti, & Toma, 1984).
Creation of Amphiphilic Carbohydrate-Based Mesogens : This process involves Wittig olefinations of 2,3-O-isopropylidene-D-ribofuranose, used in the study of smectic A mesophase on melting (Dahlhoff, 1992).
Mecanismo De Acción
The factors influencing the conformational preferences of the furanose ring with the β-D-ribo configuration are indicated. These are the unfavorable ecliptic orientation of the 2-OH and 3-OH groups, the 1,3-pseudodiaxial interaction of the aglycone and terminal hydroxymethyl group, and the endo-anomeric effect .
Direcciones Futuras
The modifications of 2,3-O-Isopropylidene-5-O-pivaloyl-D-ribofuranose through the introduction of appendages and synthesis of structural analogues open numerous possibilities for the creation and development of novel drug-like candidates . These may stimulate, inhibit or interfere with cellular processes in cells, where metabolism and cellular signaling crucially rely on a constant supply of NAD+ .
Propiedades
IUPAC Name |
[(3aR,6R,6aR)-4-hydroxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O6/c1-12(2,3)11(15)16-6-7-8-9(10(14)17-7)19-13(4,5)18-8/h7-10,14H,6H2,1-5H3/t7-,8-,9-,10?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIQKTMKTZRCPO-PBVVMKELSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)O)COC(=O)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](OC([C@@H]2O1)O)COC(=O)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanimidamide, N-(1,2-dihydroxyethyl)-N,N-dimethyl-, [R-(E)]- (9CI)](/img/no-structure.png)




![2-[(3-Chlorophenyl)methoxy]-6-methoxybenzonitrile](/img/structure/B575346.png)
